(2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile
Description
Properties
IUPAC Name |
(2E)-N-[2-chloro-5-(trifluoromethyl)anilino]-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClF3N5O2S/c19-13-5-4-11(18(20,21)22)7-14(13)25-26-15(8-23)17-24-16(9-30-17)10-2-1-3-12(6-10)27(28)29/h1-7,9,25H/b26-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUFFBUSDFAKRG-CVKSISIWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)C(F)(F)F)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)C(F)(F)F)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClF3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile is a synthetic organic molecule that exhibits significant potential for various biological activities. Its structure incorporates a hydrazine derivative and a thiazole moiety, which are known to enhance pharmacological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's structure is characterized by:
- Hydrazine moiety : Provides reactive sites for biological interactions.
- Thiazole ring : Known for its role in various biological activities, including anticancer and antimicrobial properties.
- Trifluoromethyl group : Enhances lipophilicity and potentially increases biological activity.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures often exhibit:
- Anticancer properties : Compounds containing thiazole rings have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial activity : The presence of electron-withdrawing groups enhances the ability to disrupt microbial cell membranes.
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2E)-{...} | Hydrazine, Thiazole | Anticancer, Antimicrobial |
| 2-Methyl-6-phenylethynylpyridine | Ethynyl group, aromatic ring | Neuroprotective |
| Triazole derivatives | Five-membered ring with nitrogen | Antifungal |
| Thiazolidinediones | Thiazole ring, carboxylic acid | Antidiabetic |
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar thiazole-containing compounds have been shown to inhibit enzymes involved in cancer progression.
- Interaction with DNA/RNA : The hydrazine derivative may intercalate with nucleic acids, disrupting replication and transcription processes.
- Modulation of Cell Signaling Pathways : The compound may affect pathways related to cell proliferation and apoptosis.
Case Study 1: Anticancer Activity
Research involving thiazole derivatives has demonstrated significant anticancer activity. For instance, a study reported that thiazole-based compounds exhibited IC50 values lower than standard chemotherapeutics against various cancer cell lines. The presence of electron-withdrawing groups was crucial for enhancing cytotoxicity.
Case Study 2: Antimicrobial Effects
A study focused on the antimicrobial properties of similar hydrazine derivatives revealed potent activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
Computational Predictions
Computational tools like the PASS (Prediction of Activity Spectra for Substances) program have been employed to predict the pharmacological effects and toxicity profiles of this compound. These predictions suggest a broad spectrum of potential activities, including anti-inflammatory effects and neuroprotective properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the hydrazinylidene backbone via condensation between substituted phenylhydrazines and thiazole precursors. Critical conditions include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalysts : Acidic or basic catalysts (e.g., acetic acid, piperidine) optimize imine bond formation .
- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product suppression .
- Data Table :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Hydrazine formation | 2-chloro-5-(trifluoromethyl)phenylhydrazine | EtOH, reflux, 12 h | 65–75 |
| Thiazole coupling | 4-(3-nitrophenyl)-1,3-thiazol-2-yl-ethanenitrile | DMF, 70°C, 8 h | 50–60 |
Q. What spectroscopic techniques are used for structural validation?
- Methodological Answer :
- IR Spectroscopy : Confirms C≡N stretch (~2220 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520, 1350 cm⁻¹) .
- NMR : ¹H/¹³C NMR identifies substituent environments (e.g., thiazole C-H at δ 7.5–8.5 ppm; trifluoromethyl at δ 110–120 ppm in ¹³C) .
- X-ray Crystallography : Resolves stereochemistry of the (2E)-configuration (e.g., C=N bond length ~1.28 Å) .
Q. How is compound purity assessed post-synthesis?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<1%) .
- Elemental Analysis : Validates C, H, N, S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can computational modeling predict electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) models predict frontier molecular orbitals (HOMO-LUMO gap ~3.5 eV), indicating electrophilic reactivity at the nitrile group .
- Molecular Docking : AutoDock Vina evaluates binding affinity to biological targets (e.g., acetylcholinesterase, ΔG = −9.2 kcal/mol) .
- Data Table :
| Parameter | Value | Significance |
|---|---|---|
| HOMO (eV) | −6.2 | Electron-donating regions |
| LUMO (eV) | −2.7 | Electron-accepting sites |
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Assays : IC₅₀ values should be normalized to cell viability controls (e.g., MTT assays) to account for cytotoxicity .
- Target Validation : Use CRISPR/Cas9 knockouts to confirm specificity (e.g., enzyme inhibition vs. off-target effects) .
- Case Study : Discrepancies in antimicrobial activity (MIC = 8–32 µg/mL) may arise from variations in bacterial strain permeability; use efflux pump inhibitors (e.g., PAβN) to standardize assays .
Q. How does the thiazole ring’s electronic configuration affect reactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : The 3-nitrophenyl group lowers thiazole ring electron density, enhancing susceptibility to nucleophilic attack at C-2 .
- Conformational Analysis : Torsional angles (e.g., 15–20° between thiazole and hydrazinylidene moieties) influence π-π stacking in crystal lattices .
Q. What experimental designs optimize multi-step synthesis processes?
- Methodological Answer :
- Design of Experiments (DoE) : Central composite designs evaluate interactions between variables (e.g., solvent ratio, temperature) to maximize yield .
- Flow Chemistry : Continuous-flow reactors reduce reaction times (e.g., from 8 h to 30 min) and improve reproducibility in nitrile group formation .
Data Contradiction Analysis
Q. Why do computational predictions and experimental bioactivity results sometimes diverge?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
